2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is a compound of significant interest in organic chemistry and medicinal chemistry due to its diverse biological activities and potential applications. Its molecular formula is with a molecular weight of 304.4 g/mol. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including anti-inflammatory and analgesic effects.
This compound can be classified under the category of heterocyclic compounds, specifically as a substituted quinazolinone. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring, which contributes to their biological activity. The synthesis of 2-cyclohexyl-1-phenylquinazolin-4(1H)-one often involves the reaction of cyclohexyl and phenyl substituents with quinazolinone derivatives, highlighting its synthetic versatility and relevance in research.
The synthesis of 2-cyclohexyl-1-phenylquinazolin-4(1H)-one can be approached through several methods, primarily focusing on green chemistry principles to enhance efficiency and reduce environmental impact. One notable method involves oxidative coupling reactions using stable starting materials such as 2-aminobenzamide and benzyl alcohol under basic conditions.
The molecular structure of 2-cyclohexyl-1-phenylquinazolin-4(1H)-one features a quinazolinone core with cyclohexyl and phenyl groups attached at specific positions.
The structural configuration allows for various interactions with biological targets, contributing to its pharmacological effects.
The chemical reactivity of 2-cyclohexyl-1-phenylquinazolin-4(1H)-one can be explored through various reactions typical of quinazolinones.
The mechanism of action for compounds like 2-cyclohexyl-1-phenylquinazolin-4(1H)-one often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of quinazolinones can inhibit specific pathways involved in inflammation and pain signaling. The exact mechanism may involve:
Such actions contribute to their therapeutic effects in conditions like arthritis or neuropathic pain.
The physical properties of 2-cyclohexyl-1-phenylquinazolin-4(1H)-one are crucial for understanding its behavior in various environments.
These properties make it suitable for various applications in research settings.
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one has several scientific uses:
Quinazolinone pharmacology evolved from early antihypertensive agents (e.g., quinethazone) to targeted anticancer therapeutics. Gefitinib and erlotinib—EGFR tyrosine kinase inhibitors containing quinazoline cores—clinically validated this scaffold for oncology. Contemporary research focuses on structural optimizations to enhance potency and overcome drug resistance. The introduction of 2-cyclohexyl and 1-phenyl substitutions emerged as a strategic response to limitations of early derivatives:
Table 2: Milestones in Quinazolinone-Based Drug Development
Era | Representative Agents | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s–1980s | Quinethazone, Methaqualone | Diuretics, Sedatives | Unsubstituted or C2-methyl variants |
1990s–2000s | Gefitinib, Erlotinib | EGFR-TK Inhibitors (Cancer) | C4-anilinoquinazolines |
2010s–Present | 2-Cyclohexyl-1-phenyl derivatives | Tubulin Inhibitors (Cancer) | C2-cycloalkyl, N1-aryl optimizations |
The 2-cyclohexyl-1-phenyl motif confers distinct advantages in drug-receptor interactions and pharmacokinetics:
Steric and Electronic Modulation
Pharmacokinetic Implications
Table 3: Impact of Quinazolinone Substituents on Pharmacological Properties
Substituent Pattern | Target Engagement | Cytotoxicity (IC₅₀ Range) | Key Advantages |
---|---|---|---|
2-Methyl (Simple alkyl) | Weak tubulin binding | >10 μM | Synthetic accessibility |
2-Styryl (e.g., Compound 64) | Colchicine site inhibition | 0.1–1.0 μM | Enhanced π-system interactions |
2-Cyclohexyl-1-phenyl | High-affinity tubulin/kinase binding | <1 μM (broad-spectrum) | Balanced lipophilicity & metabolic stability |
2-Naphthyl (e.g., Compound 39) | Deep colchicine pocket penetration | 0.05–0.2 μM | Superior potency but higher logP (>4) |
Quinazolinones are ideal frameworks for multitarget ligands (MTDLs) due to their capacity for polypharmacology. The 2-cyclohexyl-1-phenyl derivative exemplifies this potential:
Tubulin-Kinase Dual Inhibition
Computational Design Advantages
"The strategic incorporation of cyclohexyl at C2 and phenyl at N1 positions transforms the quinazolinone scaffold into a versatile pharmacophore with tailored target specificity." — Adapted from tubulin inhibition studies [1] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: